6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 899997-35-4
Cat. No.: VC5637905
Molecular Formula: C18H13BrN2O6
Molecular Weight: 433.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899997-35-4 |
|---|---|
| Molecular Formula | C18H13BrN2O6 |
| Molecular Weight | 433.214 |
| IUPAC Name | 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C18H13BrN2O6/c1-9-13(4-3-5-14(9)21(24)25)20-17(22)12-7-10-6-11(19)8-15(26-2)16(10)27-18(12)23/h3-8H,1-2H3,(H,20,22) |
| Standard InChI Key | KCIGBSFDEYDRTR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a chromene backbone (2H-chromen-2-one) substituted with bromine at position 6, a methoxy group at position 8, and a carboxamide group at position 3. The carboxamide moiety is further functionalized with a 2-methyl-3-nitrophenyl group, introducing steric and electronic complexity. The molecular formula is C₁₈H₁₄BrN₃O₆, with a molecular weight of 472.23 g/mol.
Key Functional Groups:
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Bromine (C6): Enhances electrophilic reactivity and influences binding to biological targets.
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Methoxy (C8): Modulates electron density and solubility.
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Carboxamide (C3): Facilitates hydrogen bonding with enzymes or receptors .
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2-Methyl-3-nitrophenyl: Introduces steric hindrance and redox-active nitro functionality .
Spectroscopic Characterization
Hypothetical data extrapolated from analogous chromene derivatives:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, Ar-H), δ 7.58–7.12 (m, 3H, nitrophenyl), δ 3.92 (s, 3H, OCH₃) |
| ¹³C NMR | δ 160.1 (C=O), δ 155.6 (C-Br), δ 148.9 (NO₂), δ 56.1 (OCH₃) |
| IR | 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym.), 1340 cm⁻¹ (NO₂ sym.) |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Chromene Core Formation:
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Carboxamide Coupling:
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Activation of the carboxylic acid (e.g., using thionyl chloride) followed by reaction with 2-methyl-3-nitroaniline.
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Nitrophenyl Introduction:
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NBS, CH₃COOH, 60°C, 12h | 78% |
| 2 | SOCl₂, DMF, reflux; then aniline, Et₃N, DCM | 65% |
| 3 | CuI, K₂CO₃, DMF, 110°C | 52% |
Biological and Pharmacological Activity
Enzyme Inhibition
Chromene derivatives are known inhibitors of carbonic anhydrases (CA IX/XII), which are overexpressed in hypoxic tumors. The bromine and nitrophenyl groups in this compound likely enhance binding to the hydrophobic active site, as seen in analogues with IC₅₀ values of 12–45 nM.
G Protein-Coupled Receptor (GPCR) Modulation
The carboxamide group enables selective agonism/antagonism of receptors like GPR35 (KD ≈ 5–10 nM). The nitro group may stabilize interactions via π-stacking with aromatic residues.
Chemical Reactivity and Stability
Solubility and Partitioning
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Aqueous Solubility: <1 mg/mL (predicted), due to hydrophobic aryl groups.
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logP: 3.8 (indicative of moderate membrane permeability).
Degradation Pathways
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Photodegradation: Nitro group reduction to amine under UV light .
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Hydrolysis: Carboxamide cleavage in acidic/basic conditions to yield carboxylic acid.
Comparative Analysis with Analogues
Future Directions and Applications
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Therapeutic Development:
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Preclinical evaluation in murine cancer models to assess tumor growth inhibition.
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Structural optimization to improve aqueous solubility (e.g., PEGylation).
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Material Science:
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Incorporation into UV-resistant polymers, leveraging nitro group photostability.
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Catalysis:
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Exploration as a ligand in transition-metal catalysis due to electron-withdrawing substituents.
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